molecular formula C15H18FNO2 B2815015 N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide CAS No. 2361640-65-3

N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide

Katalognummer B2815015
CAS-Nummer: 2361640-65-3
Molekulargewicht: 263.312
InChI-Schlüssel: HEZOOIVDXKLITE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide, also known as FMOM or NS6740, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMOM is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in pain signaling.

Wirkmechanismus

N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide selectively inhibits Nav1.7 by binding to a specific site on the channel, thereby preventing the influx of sodium ions and reducing the excitability of sensory neurons. This leads to a reduction in pain sensitivity without affecting other sensory modalities.
Biochemical and Physiological Effects:
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has been shown to have potent analgesic effects in preclinical studies, with a greater potency than existing pain medications such as morphine. N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. In addition to its analgesic effects, N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has also been shown to have anti-inflammatory effects, which may further contribute to its potential therapeutic benefits.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for Nav1.7, its favorable safety profile, and its potential for use in a variety of chronic pain conditions. However, one limitation of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide, including further preclinical studies to evaluate its safety and efficacy, development of more efficient synthesis methods, and optimization of its pharmacokinetic properties for clinical use. Additionally, N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide may have potential applications in other areas of medicine, such as the treatment of epilepsy and other neurological disorders that involve sodium channel dysfunction. Further research is needed to fully explore the potential of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide as a therapeutic agent.
Conclusion:
N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of chronic pain. Its selective inhibition of Nav1.7 and favorable safety profile make it a promising drug candidate for the treatment of neuropathic pain, cancer pain, and inflammatory pain. Further research is needed to fully explore the potential of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide and optimize its pharmacological properties for clinical use.

Synthesemethoden

N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-fluoro-2-methylphenylboronic acid with 2-methyloxolane-3-carbaldehyde, followed by the addition of propargyl bromide and subsequent reduction of the resulting alkyne with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with N,N-dimethylformamide and oxalyl chloride.

Wissenschaftliche Forschungsanwendungen

N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.7 is a sodium channel that is primarily expressed in sensory neurons and plays a crucial role in the transmission of pain signals. N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide has been shown to selectively inhibit Nav1.7, thereby reducing pain sensitivity. This has led to the development of N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide as a potential drug candidate for the treatment of chronic pain conditions such as neuropathic pain, cancer pain, and inflammatory pain.

Eigenschaften

IUPAC Name

N-(3-fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-4-15(18)17(14-8-9-19-11(14)3)13-7-5-6-12(16)10(13)2/h4-7,11,14H,1,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZOOIVDXKLITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)N(C2=C(C(=CC=C2)F)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluoro-2-methylphenyl)-N-(2-methyloxolan-3-yl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.